Hexahydropyrimi-dine-4-thione
Description
Significance of Pyrimidine (B1678525) and Thione Scaffolds in Heterocyclic Chemistry
Heterocyclic compounds are a cornerstone of medicinal chemistry, with nitrogen-containing rings being particularly prominent in both natural and synthetic bioactive molecules. openmedicinalchemistryjournal.comneuroquantology.com The pyrimidine scaffold, a six-membered ring with two nitrogen atoms, is of fundamental importance as it forms the core structure of nucleobases such as cytosine, thymine, and uracil, which are essential components of DNA and RNA. neuroquantology.comresearchgate.net This inherent biological relevance has inspired extensive research into synthetic pyrimidine derivatives, which exhibit a vast array of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. researchgate.netnih.govnih.govnih.gov The fusion of the pyrimidine ring with other heterocyclic systems often leads to hybrid compounds with enhanced or novel biological activities. derpharmachemica.com
The thione group (C=S) is a sulfur analog of a ketone. When incorporated into a heterocyclic ring like pyrimidine, it can significantly modify the molecule's electronic properties, stability, and biological profile. Pyrimidine thiones and their derivatives are actively investigated for their therapeutic potential, showing promise as antiviral, antioxidant, and anticancer agents. researchgate.net The thione moiety can act as a versatile synthetic handle for further molecular modifications. For instance, thionated nucleobases are being explored as heavy-atom-free photosensitizers for photodynamic cancer therapy due to their unique photochemical properties. nih.gov The combination of the pyrimidine nucleus and the thione functional group within the hexahydropyrimidine-4-thione framework thus provides a rich platform for developing structurally diverse compounds with potential applications in various fields of chemical and medicinal research.
Historical Context and Evolution of Hexahydropyrimidine-4-thione Research
The historical roots of research into hexahydropyrimidine (B1621009) derivatives are intertwined with the development of multicomponent reactions, most notably the Biginelli reaction, first reported by Italian chemist Pietro Biginelli in 1893. nih.govbiomedres.usbiomedres.us This acid-catalyzed one-pot condensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) provided a straightforward route to 3,4-dihydropyrimidin-2(1H)-ones and their thione analogs (DHPMs). nih.govbiomedres.us These DHPMs are structurally related to and can be precursors for hexahydropyrimidine derivatives. For many years, the synthetic potential of this reaction was not extensively explored, but a resurgence of interest in the late 20th century led to the development of numerous variations and improvements. neuroquantology.com
Specific research focusing on the hexahydropyrimidine-4-thione core appears to be more recent. A publication from the year 2000 noted that, at the time, only two prior papers were known to specifically address the synthesis of hexahydropyrimidine-4-thiones. clockss.org Early methods included the cyclocondensation of a corresponding thioacetamide (B46855) with methylamine (B109427) and formaldehyde (B43269). clockss.org
The evolution of this research area has been marked by a shift from these initial methods to more sophisticated and efficient synthetic strategies. Modern approaches focus on expanding the structural diversity of the hexahydropyrimidine-4-thione scaffold. This includes the development of multi-component reactions that allow for the controlled introduction of various functional groups. biomedres.usbiomedres.us Researchers have explored a wide range of catalysts to improve reaction efficiency and yield, moving from simple acid catalysts to more advanced systems like p-toluenesulfonic acid, MnO2–CNT nanocomposites, and SiO2-CaCl2 under solvent-free conditions. neuroquantology.combohrium.comjchr.org This progression has enabled the synthesis of a broad library of functionalized hexahydropyrimidine-4-thiones, paving the way for detailed structure-activity relationship studies.
Current Research Trajectories for Hexahydropyrimidine-4-thione
Contemporary research on hexahydropyrimidine-4-thione is largely driven by the pursuit of novel molecular architectures and the exploration of their potential applications. A significant focus remains on the development of efficient and versatile synthetic methodologies.
One major trajectory is the use of multi-component reactions to construct complex derivatives in a single step. For example, four-component Biginelli-type reactions have been developed to synthesize highly substituted hexahydropyrimidine-4-thiones, such as methyl 5-aroyl-6-aryl-4-methoxy-2-thioxohexahydropyrimidine-4-carboxylates. biomedres.usbiomedres.us Another innovative route involves the reaction of isothiocyanates with sodium diethyl malonate, followed by a cyclocondensation with formaldehyde and an amine, yielding diethyl 1,3-disubstituted 4-thioxohexahydropyrimidine-5,5-dicarboxylates. clockss.org
The synthesis of derivatives bearing specific pharmacophoric groups, such as trifluoromethyl substituents, is another active area of investigation. researchgate.netresearchgate.net The incorporation of fluorine-containing groups is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability and bioactivity. Studies have detailed the synthesis of various fluoroalkyl and fluoroaryl substituted hexahydropyrimidines and evaluated their potential as cytotoxic agents. researchgate.netresearchgate.net
Furthermore, there is a strong emphasis on "green chemistry" principles, with researchers developing syntheses that utilize environmentally benign catalysts, solvent-free conditions, or energy-efficient techniques like microwave irradiation. nih.govresearchgate.net These methods not only reduce the environmental impact of chemical synthesis but also often lead to improved yields and shorter reaction times.
The primary goal of synthesizing these diverse libraries of hexahydropyrimidine-4-thione derivatives is the systematic investigation of their chemical and physical properties, laying the groundwork for potential future applications.
Data Tables
Table 1: Examples of Synthesized Diethyl 1,3-disubstituted 4-thioxohexahydropyrimidine-5,5-dicarboxylates
This table presents a selection of derivatives synthesized via the reaction of isothiocyanates, sodium diethyl malonate, formaldehyde, and an amine sulfate, as reported in the literature. clockss.org
| Compound ID | R (from Isothiocyanate) | R1 (from Amine) | Yield (%) | Melting Point (°C) |
| 3f | Phenyl | Benzyl | 80 | 93-95 |
| 3g | Phenyl | Acridin-9-ylmethyl | 67 | 142-146 |
| 3h | p-Bromophenyl | Acridin-9-ylmethyl | 69 | 152-154 |
| 3j | Methyl | Allyl | 87 | 64-66 |
Table 2: Synthesis of Tetrahydropyrimidinethione Derivatives via Three-Component Condensation
This table showcases derivatives of pyrimidine-thiones synthesized using a three-component condensation with thiourea (B124793), an aldehyde, and a β-dicarbonyl compound in the presence of a trifluoroacetic acid catalyst. longdom.org
| Compound ID | Aldehyde | β-Dicarbonyl Compound | Product Name | Yield (%) | Melting Point (°C) |
| 1 | Benzaldehyde | Diethyl malonate | Ethyl 6-ethoxy-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 2.1 g | 210 |
| 2 | p-Tolylaldehyde | Acetylacetone | 1-(4,6-dimethyl-5-(p-tolyl)-2-thioxohexahydropyrimidin-5-yl)ethanone | - | 152 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H8N2S |
|---|---|
Molecular Weight |
116.19 g/mol |
IUPAC Name |
1,3-diazinane-4-thione |
InChI |
InChI=1S/C4H8N2S/c7-4-1-2-5-3-6-4/h5H,1-3H2,(H,6,7) |
InChI Key |
KJTMQSQMXJKYPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCNC1=S |
Origin of Product |
United States |
Synthetic Methodologies for Hexahydropyrimidine 4 Thione and Its Derivatives
Cyclocondensation Approaches to the Hexahydropyrimidine-4-thione Nucleus
Cyclocondensation reactions are a cornerstone in heterocyclic chemistry, involving the formation of a ring from one or more molecules with the elimination of a small molecule like water. For the hexahydropyrimidine-4-thione skeleton, this can be achieved through multi-step sequences or direct cyclization strategies.
A prevalent and effective strategy involves a two-step process: the initial synthesis of a corresponding hexahydropyrimidin-4-one, followed by a thionation reaction. The hexahydropyrimidin-4-one precursor can be assembled through the condensation of a 1,3-diamine with a β-keto ester or a related 1,3-dicarbonyl equivalent. The subsequent conversion of the carbonyl group (C=O) at the 4-position to a thiocarbonyl group (C=S) is commonly achieved using specialized thionating agents.
Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a premier agent for this transformation. jk-sci.comsphinxsai.com It is known for its mild reaction conditions and high efficiency in converting ketones, amides, and lactams into their corresponding thio-analogues. jk-sci.comsphinxsai.com The reaction proceeds through a thiaoxaphosphetane intermediate, driven by the formation of a stable phosphorus-oxygen bond. jk-sci.com This method's reliability makes it a key tool for accessing hexahydropyrimidine-4-thiones from their more readily available oxo-precursors.
Isothiocyanate Reactions with Active Methylene (B1212753) Compounds
While direct, single-step syntheses of the hexahydropyrimidine-4-thione ring using isothiocyanates are not extensively documented, the reactivity of isothiocyanates serves as a foundation for building blocks used in more complex cyclizations. Isothiocyanates are versatile intermediates in organic synthesis, known for their ability to react with nucleophiles. mdpi.comunits.it In principle, an isothiocyanate could react with an active methylene compound to form a thioamide intermediate. This intermediate, possessing the requisite N-C-S unit, could then undergo a subsequent cyclization with a 1,3-diamine or an equivalent amino-aldehyde source to form the hexahydropyrimidine (B1621009) ring. This stepwise approach, while not a direct cyclocondensation with the isothiocyanate itself, leverages its chemistry to construct key precursors for the target heterocycle.
Condensation of Thioacetamides with Formaldehyde (B43269) and Amines
The condensation of a thioacetamide (B46855) derivative with formaldehyde and a primary amine or ammonia (B1221849) represents a viable pathway analogous to the Mannich reaction for constructing the hexahydropyrimidine-4-thione ring. In this approach, the thioacetamide acts as the nucleophilic component, providing the C-C-N-C=S backbone. The reaction with formaldehyde and an amine generates an N-acyliminium ion or related electrophilic species, which then undergoes intramolecular cyclization to form the saturated heterocyclic ring. This method allows for the incorporation of diversity at the nitrogen atoms of the pyrimidine (B1678525) ring, depending on the amine used in the condensation.
Biginelli-Type Multicomponent Reactions for Hexahydropyrimidine-4-thiones
The classical Biginelli reaction, a one-pot acid-catalyzed condensation of an aldehyde, a β-keto ester, and urea (B33335) or thiourea (B124793), traditionally yields 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs). wikipedia.orgnih.gov However, modifications and variations of this powerful multicomponent reaction have been developed to access the fully saturated hexahydropyrimidine core. A recently discovered four-component Biginelli reaction allows for the synthesis of non-dehydrated hexahydropyrimidine products. biomedres.us This reaction involves a methyl aroylpyruvate, an aromatic aldehyde, urea or thiourea, and methanol, which acts as both a solvent and a reactant. biomedres.us The reaction, catalyzed by sodium hydrogen sulfate, proceeds to form a stable 4-hydroxy-hexahydropyrimidine intermediate, which is subsequently methylated at the hydroxyl group, preventing the final dehydration step that would lead to a dihydropyrimidine (B8664642). biomedres.us This methodology provides direct access to substituted hexahydropyrimidine-4-carboxylate scaffolds, including their 2-thioxo analogues when thiourea is used. biomedres.us
Catalyst Systems in Biginelli Reactions for Hexahydropyrimidine-4-thione Synthesis
The efficiency and outcome of Biginelli and Biginelli-like reactions are highly dependent on the catalyst employed. A wide array of catalyst systems have been explored to improve yields, shorten reaction times, and facilitate milder reaction conditions.
Brønsted-Lowry Acids : Traditional catalysts include strong mineral acids like HCl and H₂SO₄. units.it Modern approaches often utilize solid-supported acids or milder organic acids like p-toluenesulfonic acid (PTSA) to simplify purification and reduce environmental impact. rsc.orgunito.itnih.gov Chiral Brønsted acids, such as derivatives of 1,2-benzenedisulfonimide or phosphoric acids, have been successfully used to achieve enantioselective synthesis of Biginelli products. rsc.orgnih.govyoutube.com
Lewis Acids : A vast number of Lewis acids are effective catalysts. Metal halides such as FeCl₃, ZnCl₂, NiCl₂·6H₂O, and CuCl₂·2H₂O have been widely used. researchgate.netresearchgate.net Lanthanide triflates, particularly Yb(OTf)₃ and Sm(OTf)₃, are also highly efficient. researchgate.net Hafnium(IV) triflate has also been reported as an effective catalyst. mdpi.com The Lewis acid activates the aldehyde carbonyl group, facilitating the initial condensation steps of the reaction mechanism. youtube.com
Ionic Liquids : Room-temperature ionic liquids (ILs), such as 1-n-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIm]BF₄), have been employed as both catalysts and reaction media. ionike.comrsc.orgopensciencepublications.com They offer advantages such as thermal stability, potential for recyclability, and promoting the reaction under solvent-free conditions, aligning with the principles of green chemistry. sphinxsai.comionike.com Both acidic and dicationic ionic liquids have been shown to be effective. sphinxsai.comopensciencepublications.com
Nanocatalysts : The use of nanocatalysts is a growing area in Biginelli reactions due to their high surface area and catalytic activity. Materials such as nano-ZrO₂, nano-Fe₂O₃, and various magnetic nanocatalysts have been developed. mdpi.comresearchgate.netmdpi.com These catalysts often provide high yields and can be easily recovered and reused for multiple reaction cycles, making the process more economical and sustainable. mdpi.commdpi.com
| Catalyst Type | Examples | Key Advantages | Reference |
|---|---|---|---|
| Brønsted-Lowry Acids | HCl, H₂SO₄, p-Toluenesulfonic acid (PTSA), Chiral Phosphoric Acids | Readily available, effective for initiating condensation. Chiral versions allow for enantioselectivity. | units.itrsc.orgnih.gov |
| Lewis Acids | FeCl₃, ZnCl₂, Yb(OTf)₃, Hf(OTf)₄, NiCl₂·6H₂O | High efficiency, mild conditions, activates carbonyl groups. | researchgate.netresearchgate.netmdpi.com |
| Ionic Liquids | [BMIm]BF₄, Dicationic acidic ILs | Green solvent/catalyst, recyclable, often solvent-free conditions. | sphinxsai.comionike.comrsc.org |
| Nanocatalysts | Nano-ZrO₂, Magnetic Nanoparticles (e.g., Fe-NMPA) | High surface area, high activity, excellent reusability, easy separation. | mdpi.comresearchgate.net |
Fluorinated Hexahydropyrimidine-4-thione Synthesis via Biginelli Reaction
The incorporation of fluorine into heterocyclic structures is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Fluorinated hexahydropyrimidine derivatives can be synthesized using modified Biginelli reactions. researchgate.net One approach involves the condensation of fluorinated 1,3-dicarbonyl compounds, such as ethyl trifluoroacetoacetate, with an aldehyde and urea or thiourea. researchgate.net These reactions can lead to the diastereoselective formation of 4-fluoroalkyl-4-hydroxy-hexahydropyrimidine intermediates. researchgate.net Subsequent dehydration of these intermediates under acidic conditions typically yields tetrahydropyrimidine (B8763341) derivatives. However, by controlling the reaction conditions and preventing this final elimination step, it is possible to isolate the saturated, fluorinated hexahydropyrimidine core. researchgate.net
Reduction Strategies for Hexahydropyrimidine-4-thiones and Analogues
Another major synthetic route to the hexahydropyrimidine framework is the chemical reduction of a partially unsaturated precursor, such as a dihydropyrimidine or a tetrahydropyrimidine. This approach is particularly useful as the unsaturated precursors are often readily accessible via classical Biginelli reactions.
The reduction of the C=C double bond within the dihydropyrimidine ring can be achieved using various reducing agents. Metal hydride complexes are commonly employed for this purpose. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent capable of reducing the endocyclic C=N bond and, under certain conditions, the C=C bond of pyrimidinones (B12756618) and their thio-analogues. rsc.orgcommonorganicchemistry.comwikipedia.org The regioselectivity of the reduction can be influenced by the reaction conditions and the substitution pattern on the pyrimidine ring, potentially leading to mixtures of dihydro, tetrahydro, and fully saturated hexahydro products. rsc.org More powerful reducing agents, such as lithium aluminium hydride (LiAlH₄), can also be used, although they may also reduce other functional groups present in the molecule, such as esters or the thiocarbonyl group itself. rsc.org Catalytic hydrogenation is another effective method for the complete saturation of the pyrimidine ring, though it may also be accompanied by desulfurization of the thiocarbonyl group depending on the catalyst and conditions used.
Stereoselective Reduction of 4-Hydroxy and 4-Alkoxy Hexahydropyrimidine Thiones
The stereoselective reduction of carbonyl groups to hydroxyl groups is a fundamental transformation in organic synthesis. For derivatives of hexahydropyrimidine-4-thione bearing a 4-hydroxy or 4-alkoxy group, which can be derived from a ketone precursor, achieving stereocontrol is crucial for accessing specific isomers. The reduction of a ketone at the C4 position can lead to two diastereomeric alcohols. The choice of reducing agent and reaction conditions dictates the stereochemical outcome.
Standard reducing agents like sodium borohydride (NaBH₄) can be used, but may offer limited selectivity. To enhance stereoselectivity, modified reduction conditions, such as the Luche reduction, are employed. The Luche reduction uses sodium borohydride in combination with a lanthanide salt, typically cerium(III) chloride (CeCl₃), in a protic solvent like methanol. This method is particularly effective for the chemoselective reduction of ketones in the presence of other reducible functional groups and can significantly influence the diastereoselectivity. In the context of a cyclohexanone-like ring system, which the hexahydropyrimidine ring resembles, the hydride can attack from either the axial or equatorial face. The presence of CeCl₃ can alter the preferred direction of attack, often leading to an inversion of the typical product ratio compared to reduction with NaBH₄ alone. For example, the reduction of substituted cyclic ketones under Luche conditions has been shown to favor the formation of the thermodynamically less stable alcohol isomer, a result of the coordination of the lanthanide salt to the carbonyl oxygen.
Table 1: Representative Stereoselective Reduction Conditions This table is illustrative, based on principles of stereoselective ketone reduction.
| Starting Material | Reducing Agent | Additive | Solvent | Expected Major Product Stereochemistry |
|---|---|---|---|---|
| Hexahydropyrimidine-4-one-thione | NaBH₄ | None | Methanol | Axial alcohol (thermodynamically favored) |
| Hexahydropyrimidine-4-one-thione | NaBH₄ | CeCl₃·7H₂O | Methanol | Equatorial alcohol (kinetically favored) |
Reduction of Functionally Substituted Hexahydropyrimidine Thiones (e.g., Azido (B1232118), Acetoxy, Arylsulfonyl)
The hexahydropyrimidine-4-thione core can be functionalized with various groups that can be subsequently reduced to introduce new functionalities, such as amino groups.
Azido Group Reduction: The reduction of an azido (-N₃) group to a primary amine (-NH₂) is a common and reliable transformation. Several methods are available for this conversion. The Staudinger reaction, which involves treatment of the azide (B81097) with a phosphine (B1218219) like triphenylphosphine (B44618) (PPh₃) followed by aqueous workup, is an exceptionally mild method that avoids the use of metal hydrides. Alternatively, catalytic hydrogenation or reduction with metal hydrides such as sodium borohydride, often in the presence of a catalyst like cobalt(II) chloride, can efficiently convert azides to amines. The choice of method depends on the compatibility with other functional groups present in the molecule.
Acetoxy Group Reduction: An acetoxy group (-OAc) is an ester that can be reduced to a hydroxyl group (-OH). This transformation typically requires a more potent reducing agent than sodium borohydride. Lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of esters to primary alcohols. The reaction is usually carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether.
Arylsulfonyl Group Reduction: The reductive cleavage of an arylsulfonyl group (e.g., tosyl) from a nitrogen atom is a key step in many synthetic sequences where it is used as a protecting group. While the synthesis of 5-arylsulfonyl substituted pyrimidine-2-thiones has been reported, their reduction requires specific conditions. One common method involves the reduction of related N-tosylhydrazones with sodium borohydride to yield the corresponding methylene group, effectively removing the sulfonyl moiety.
Table 2: Reduction of Functional Groups on Hexahydropyrimidine Thiones
| Functional Group | Reagent(s) | Product Functional Group |
|---|---|---|
| Azido (-N₃) | 1. PPh₃ 2. H₂O (Staudinger) | Amine (-NH₂) |
| Azido (-N₃) | NaBH₄ / CoCl₂·6H₂O | Amine (-NH₂) |
| Acetoxy (-OAc) | LiAlH₄ then H₂O workup | Hydroxyl (-OH) |
| Arylsulfonyl (-SO₂Ar) | NaBH₄ (on tosylhydrazone) | Methylene (-CH₂-) |
Mannich-Type Reactions for Hexahydropyrimidine-4-thione Derivatives
The Mannich reaction is a powerful three-component condensation reaction that forms a C-C bond by aminoalkylation. It involves an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. This reaction is highly valuable for introducing substituted aminomethyl groups onto the hexahydropyrimidine-4-thione scaffold.
Condensation with Formaldehyde and Amino Acid Esters
A significant application of the Mannich reaction in this context is the condensation of a hexahydropyrimidine-4-thione, formaldehyde, and an amino acid ester. In this reaction, the hexahydropyrimidine-4-thione provides the active hydrogen atom (likely at the C5 position), which attacks the Eschenmoser-like salt formed in situ from formaldehyde and the amino acid ester. This reaction leads to the formation of novel β-amino acid derivatives appended to the heterocyclic core, providing a straightforward route to complex and potentially biologically active molecules. The reaction is typically carried out under mild conditions, making it suitable for structurally sensitive substrates.
Synthesis of Substituted Hexahydropyrimidine Derivatives via Mannich-type Reactions
The versatility of the Mannich reaction allows for the synthesis of a wide array of substituted hexahydropyrimidine derivatives. By varying the amine and aldehyde components, a diverse range of substituents can be introduced. For instance, using different primary or secondary amines (cyclic or acyclic) allows for the incorporation of various aminomethyl side chains. This modularity is a key advantage for creating libraries of compounds for structure-activity relationship studies. The reaction of secondary enaminones with formaldehyde and an appropriate amine or diamine has been shown to produce tetrahydropyrimidines and bis-(tetrahydropyrimidines), highlighting the utility of this reaction in synthesizing both simple and more complex heterocyclic systems.
Novel and Emerging Synthetic Pathways for Hexahydropyrimidine-4-thiones
Derivatization from N-Aryl-β-alanines
An emerging strategy for the synthesis of the hexahydropyrimidine-4-thione ring system involves the use of readily available β-amino acid precursors. N-Aryl-β-alanines can serve as key building blocks for constructing the core heterocycle. A plausible synthetic route involves the cyclocondensation of an N-aryl-β-alanine derivative with a thiourea equivalent. This reaction would form the six-membered ring by creating new bonds between the amine and carboxylic acid functionalities of the β-alanine and the two nitrogen atoms of the thiourea. This approach offers a convergent and flexible method for accessing N-1 substituted hexahydropyrimidine-4-thiones, where the N-aryl group is incorporated from the starting material.
Synthetic Transformations for Functionalized Hexahydropyrimidine Thiones
The hexahydropyrimidine-4-thione core, particularly when functionalized, serves as a versatile scaffold for a variety of synthetic transformations. These reactions allow for the introduction of further structural diversity and the synthesis of related heterocyclic systems. Key transformations include dehydration, rearrangement, and hydrolysis, primarily explored with 4-hydroxy and 5-acyl substituted derivatives.
One significant transformation of 5-functionalized 4-hydroxyhexahydropyrimidine-2-thiones is their acid-catalyzed dehydration. Heating these compounds in the presence of an acid readily converts them into the corresponding 5-functionalized 1,2,3,4-tetrahydropyrimidine-2-thiones. sciforum.net This reaction provides a direct route to introduce unsaturation into the pyrimidine ring, leading to a more conjugated system.
Furthermore, the reactivity of 5-acyl-4-hydroxyhexahydropyrimidine-2-thiones is notably influenced by the reaction conditions, particularly the presence of a base. sciforum.net Treatment of these compounds with bases such as sodium hydride or sodium hydroxide (B78521) in acetonitrile (B52724) initiates a rearrangement. This process involves the cleavage of the C(4)-C(5) bond, ultimately yielding N-acyl-N'-(β-oxoalkyl)thioureas. sciforum.net This ring-opening transformation offers a pathway to acyclic thiourea derivatives with potential for further synthetic manipulations.
Hydrolysis of the acyl group at the C(5) position represents another important transformation. The N-acyl-N'-(β-oxoalkyl)thioureas, formed from the rearrangement, can be hydrolyzed with potassium hydroxide in water to afford 4-hydroxyhexahydropyrimidine-2-thiones lacking the C(5)-acyl group. sciforum.net This deacylation can also be achieved directly from the 5-acyl-4-hydroxyhexahydropyrimidine-2-thiones under similar conditions. sciforum.net
A summary of these key synthetic transformations is presented in the table below.
| Starting Material | Reagents and Conditions | Product(s) | Transformation Type |
| 5-Functionalized 4-hydroxyhexahydropyrimidine-2-thiones | Heat, Acid | 5-Functionalized 1,2,3,4-tetrahydropyrimidine-2-thiones | Dehydration |
| 5-Acyl-4-hydroxyhexahydropyrimidine-2-thiones | NaH or NaOH in Acetonitrile | N-acyl-N'-(β-oxoalkyl)thioureas | Rearrangement |
| 5-Acyl-4-hydroxyhexahydropyrimidine-2-thiones | KOH in Water | 4-Hydroxyhexahydropyrimidine-2-thiones (without the acyl group at C(5)) | Hydrolysis |
| N-acyl-N'-(β-oxoalkyl)thioureas | KOH in Water | 4-Hydroxyhexahydropyrimidine-2-thiones (without the acyl group at C(5)) | Hydrolysis |
| Ethyl 4-hydroxy-2-thioxohexahydropyrimidine-5-carboxylates | Base in Acetonitrile | 5,6-Dihydro-2-thiouracils or products of C(4)-C(5)-bond cleavage | Cyclization/Cleavage |
Chemical Transformations and Functionalization of Hexahydropyrimidine 4 Thiones
Oxidative Transformations of the Thione Moiety
The sulfur atom of the thione group in hexahydropyrimidine-4-thiones is susceptible to oxidation by a range of oxidizing agents. researchgate.net The nature of the product often depends on the oxidant used and the reaction conditions. For instance, oxidation of thioureas, the acyclic analogues of the thione moiety in hexahydropyrimidine-4-thiones, can lead to various products including ureas, sulfides, and oxides of sulfur and nitrogen. researchgate.net
One of the common oxidative transformations is the conversion of the thione to its corresponding oxo-derivative, the hexahydropyrimidin-4-one. This transformation, often referred to as desulfurization, can be achieved using various reagents. While specific examples for hexahydropyrimidine-4-thiones are not extensively detailed in the provided snippets, analogous reactions with other heterocyclic thiones suggest that this is a feasible transformation. For example, electrochemical desulfurization has been demonstrated for 2-mercapto-imidazoles, converting them to the corresponding imidazoles. acs.orgnih.gov This method offers a greener alternative to traditional reagents like Raney nickel, which can be pyrophoric. nih.gov
The initial product of oxidation of a thiourea (B124793) is often a formamidine disulfide, which is formed relatively easily in acidic solutions. 911metallurgist.com Further oxidation can lead to the formation of elemental sulfur and even sulfate ions. 911metallurgist.com Hydrogen peroxide is a common oxidant that can rapidly oxidize thiourea at room temperature. 911metallurgist.comacs.org The reaction between ferric ions and thiourea, however, proceeds at a slower rate in sulfate solutions. 911metallurgist.com
It is important to note that thiourea S-oxides are typically unstable and prone to overoxidation, which can lead to desulfurized products. researchgate.net
Derivatization at Nitrogen Atoms of the Hexahydropyrimidine-4-thione Ring
The nitrogen atoms within the hexahydropyrimidine-4-thione ring are nucleophilic and can be readily derivatized through reactions such as alkylation and acylation. These modifications can significantly alter the physical, chemical, and biological properties of the parent compound.
Alkylation and acylation reactions at the nitrogen atoms of the hexahydropyrimidine-4-thione ring are common methods for introducing a wide range of substituents. For instance, the synthesis of 1-(5-ethyl-4,6-dimethyl-2-thioxohexahydropyrimidin-5-yl)ethanone involves the reaction of thiourea with acetylacetone and 2-ethyl acetoacetate in the presence of an aldehyde and an acid catalyst. longdom.org While this example primarily illustrates the formation of the ring, it highlights the types of precursors that can be used and suggests that the nitrogen atoms of the resulting thione could be further functionalized.
The following table summarizes some examples of N-substituted hexahydropyrimidine-4-thione derivatives and the starting materials used in their synthesis.
| Product | Starting Materials | Reference |
| Ethyl 6-ethoxy-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Thiourea, Diethyl malonate, Benzaldehyde | longdom.org |
| 1-(6-methyl-2-thioxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone | Thiourea, Acetylacetone, p-Tolylaldehyde | longdom.org |
| Ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Thiourea, Ethyl acetoacetate, Benzaldehyde | longdom.org |
| Ethyl 4,5-dimethyl-2-thioxo-6-(p-tolyl)hexahydropyrimidine-5-carboxylate | Thiourea, Ethyl 2-ethylacetoacetate, p-Tolylaldehyde | longdom.org |
| 1-(5-ethyl-4,6-dimethyl-2-thioxohexahydropyrimidin-5-yl)ethanone | Thiourea, Acetylacetone, 2-Ethyl acetoacetate, Acetaldehyde | longdom.org |
Functionalization of Side Chains and Substituents on Hexahydropyrimidine-4-thiones
In addition to modifying the core heterocycle, the side chains and substituents attached to the hexahydropyrimidine-4-thione ring can also be chemically transformed. The nature of these functionalizations depends on the specific functional groups present in the side chains. For example, a carboxylate group, such as in ethyl 4,5-dimethyl-2-thioxo-6-(p-tolyl)hexahydropyrimidine-5-carboxylate, could be hydrolyzed to the corresponding carboxylic acid, which could then be converted to an amide or other derivatives. longdom.org Similarly, a ketone group, as in 1-(5-ethyl-4,6-dimethyl-2-thioxohexahydropyrimidin-5-yl)ethanone, could undergo a variety of reactions typical of ketones, such as reduction to an alcohol or conversion to an imine. longdom.org
These transformations allow for the fine-tuning of the molecule's properties and the creation of a vast library of compounds for various applications.
Incorporation of Halogenated Moieties (e.g., Trifluoromethyl)
The introduction of trifluoromethyl (CF3) groups into the hexahydropyrimidine-4-thione framework is a significant strategy in medicinal chemistry due to the unique properties conferred by this moiety. The high electronegativity and lipophilicity of the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.
Synthesis of Trifluoromethyl-Containing Hexahydropyrimidine-4-thiones:
A common method for synthesizing trifluoromethyl-containing pyrimidine (B1678525) derivatives involves the Biginelli reaction. researchgate.net This one-pot multicomponent reaction typically uses a β-diketone containing a trifluoromethyl group, an aldehyde, and a urea (B33335) or thiourea. For instance, the reaction of 4,4,4-trifluoro-1-(thien-2-yl)butane-1,3-dione with aromatic aldehydes and urea can yield 5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-tetrahydropyrimidin-2(1H)-one derivatives. researchgate.net The use of thiourea in place of urea would analogously lead to the corresponding hexahydropyrimidine-4-thione.
Another approach involves the use of ethyl trifluoroacetoacetate as a starting material. nih.gov This can be used to construct the pyrimidine ring, which can then be further modified. For example, novel trifluoromethyl pyrimidine derivatives with an amide moiety have been synthesized through a four-step reaction sequence starting from ethyl trifluoroacetoacetate. nih.gov
Table 1: Examples of Trifluoromethylated Pyrimidine Derivatives and their Synthetic Routes
| Compound Class | Starting Materials | Key Reaction | Reference |
| 5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-tetrahydropyrimidin-2(1H)-ones | Aromatic aldehydes, 4,4,4-trifluoro-1-(thien-2-yl)butane-1,3-dione, urea | Biginelli Reaction | researchgate.net |
| Trifluoromethyl pyrimidine derivatives with an amide moiety | Ethyl trifluoroacetoacetate | Multi-step synthesis | nih.gov |
| 4-phenyl-6-trifluoromethyl-2-amino-pyrimidine compounds | Not specified | Not specified | researchgate.net |
Trifluoromethylnitrones have also emerged as versatile building blocks for synthesizing a variety of trifluoromethyl-containing heterocyclic compounds through [3 + 2] cycloaddition reactions. This methodology offers a pathway to novel trifluoromethylated heterocycles that can be further elaborated.
Modification of Aromatic and Heteroaromatic Substituents
The aromatic and heteroaromatic substituents on the hexahydropyrimidine-4-thione ring system play a crucial role in determining the biological activity of the molecule. Modification of these substituents allows for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.
Alkylation and Arylation Reactions:
C-H functionalization represents an efficient strategy for modifying pyridine (B92270) and other heteroaromatic rings. researchgate.net Both ionic and radical nucleophiles can be used for the alkylation and arylation of pyridines, often with high regioselectivity. researchgate.net These methods can be applied to modify heteroaromatic substituents on the hexahydropyrimidine-4-thione core. For instance, a general platform for pyridine C-4 functionalization has been developed using an enzyme-mimic pocket-type urea activation reagent. researchgate.net
Light-induced methods have also been developed for the arylation and alkylation of azauracils, which are structurally related to pyrimidines. Such photochemical approaches can offer mild reaction conditions and unique reactivity. The use of 1,4-dihydropyridines (DHPs) under oxidative conditions can generate Csp3-centered radicals for the C-H alkylation of heterocyclic bases. nih.gov
Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig reaction, are powerful tools for forming C-N and C-S bonds. These reactions can be employed to introduce a wide range of (het)aryl substituents. For example, new 5-(het)arylamino-1,2,3-triazole derivatives have been synthesized in high yields via the Buchwald-Hartwig cross-coupling of 5-amino- or 5-halo-1,2,3-triazoles with (het)aryl halides and amines.
Table 2: Methods for Modifying Aromatic and Heteroaromatic Substituents
| Reaction Type | Reagents/Conditions | Application | Reference |
| C-H Alkylation/Arylation | Ionic or radical nucleophiles, urea activation reagent | Functionalization of pyridines | researchgate.net |
| Photoinduced Alkylation/Arylation | Light, hydrazines | Synthesis of azauracils | |
| Radical C-H Alkylation | 1,4-Dihydropyridines, oxidant | Alkylation of heterocyclic bases | nih.gov |
| Buchwald-Hartwig Cross-Coupling | Palladium catalyst, (het)aryl halides/amines | Synthesis of (het)arylamino-triazoles |
The chemoselective reaction of 4,6-diaminopyrimidine-2(1H)-thione with haloheteroaryl compounds has been shown to proceed via S-alkylation rather than N-alkylation, leading to the formation of diheteroaryl sulfides. researchgate.net This highlights the nucleophilic nature of the sulfur atom in the thione group and provides a route for introducing heteroaromatic moieties at this position.
Stereochemical Control and Diastereoselective Synthesis of Hexahydropyrimidine-4-thione Derivatives
The stereochemistry of hexahydropyrimidine-4-thione derivatives is a critical determinant of their biological activity. The development of synthetic methods that allow for the precise control of stereocenters is therefore of significant importance.
Diastereoselective Synthesis:
Multicomponent reactions can be engineered to proceed with high diastereoselectivity. For instance, the CuSO4-catalyzed four-component reaction of indole-2-acetate, an aromatic aldehyde, and 1,3-dimethylbarbituric acid or dimedone has been used to synthesize functionalized spiro[carbazole-3,5′-pyrimidines] and spiro[carbazole-3,1′-cyclohexanes] with high diastereoselectivity.
Stereochemical Editing:
Recent advances in photoredox catalysis have enabled contra-thermodynamic stereochemical editing. chemrxiv.org These methods allow for the inversion of stereocenters that are thermodynamically favored, providing access to less stable diastereomers. This approach can be valuable for generating stereochemical diversity from a common intermediate.
The stereochemical outcome of reactions can be influenced by various factors, including the choice of catalyst, solvent, and reaction temperature. For example, in the synthesis of yohimbine alkaloids, the epimerization of a stereocenter was found to be temperature-dependent. nih.gov
A comprehensive understanding of biosynthetic pathways can also aid in rationalizing and predicting the stereochemistry of natural products and their derivatives. nih.gov By understanding how nature constructs these molecules, synthetic chemists can design more efficient and stereoselective syntheses.
Table 3: Strategies for Stereochemical Control
| Strategy | Method | Key Feature | Reference |
| Diastereoselective Synthesis | Multicomponent reactions | High diastereoselectivity in a single step | |
| Stereochemical Editing | Photocatalysis | Access to contra-thermodynamic isomers | chemrxiv.org |
| Reaction Condition Optimization | Temperature control | Influences stereochemical outcome | nih.gov |
| Biosynthetic Guidance | Understanding natural pathways | Rational design of stereoselective syntheses | nih.gov |
Structure Reactivity Relationship Studies of Hexahydropyrimidine 4 Thiones
Electronic Effects of Substituents on Hexahydropyrimidine-4-thione Reactivity
The reactivity of the hexahydropyrimidine-4-thione ring system is expected to be significantly influenced by the electronic nature of substituents at various positions. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) attached to the nitrogen or carbon atoms of the ring would modulate the electron density of the thiocarbonyl group and the ring nitrogens.
For instance, EDGs at the N1 or N3 positions would be expected to increase the nucleophilicity of the sulfur atom, potentially enhancing its reactivity in alkylation reactions. Conversely, EWGs at these positions would decrease the electron density on the sulfur, making it less nucleophilic but potentially activating the thiocarbonyl carbon for nucleophilic attack. A systematic study quantifying these effects, for example, through Hammett analysis of reaction rates with a series of substituted analogues, is currently absent from the literature.
Table 1: Postulated Electronic Effects of Substituents on Hexahydropyrimidine-4-thione Reactivity (Hypothetical Data)
| Substituent at N1/N3 | Electronic Nature | Expected Effect on Sulfur Nucleophilicity | Expected Effect on Thiocarbonyl Carbon Electrophilicity |
|---|---|---|---|
| -CH₃ | Electron-Donating | Increase | Decrease |
| -C₆H₅ | Weakly Electron-Withdrawing | Decrease | Increase |
| -COCH₃ | Electron-Withdrawing | Significant Decrease | Significant Increase |
This table is based on general chemical principles and is not derived from experimental data on Hexahydropyrimidine-4-thione.
Steric Hindrance and Conformational Influences on Reaction Pathways
The hexahydropyrimidine (B1621009) ring is not planar and can adopt various chair, boat, or twist-boat conformations. The steric bulk of substituents can dictate the preferred conformation and, in turn, the accessibility of the reactive centers. Large substituents on the nitrogen atoms or at the C2, C5, or C6 positions could sterically hinder the approach of reagents to the thiocarbonyl group.
For example, a bulky substituent at the C5 position could influence the facial selectivity of an attack on the C4 thiocarbonyl. Conformational analysis, potentially using techniques like X-ray crystallography or NMR spectroscopy, combined with kinetic studies of reactions with sterically varied substrates, would be necessary to elucidate these relationships. westernsydney.edu.au Such detailed conformational and steric studies specific to hexahydropyrimidine-4-thione are not currently documented.
Regioselectivity and Chemoselectivity in Hexahydropyrimidine-4-thione Transformations
The hexahydropyrimidine-4-thione molecule possesses multiple reactive sites, including the two nitrogen atoms, the sulfur atom, and the α-carbons to the thiocarbonyl group. This presents challenges and opportunities in terms of regioselectivity and chemoselectivity during chemical transformations.
For instance, in alkylation reactions, a key question of regioselectivity arises: will the alkylating agent react at the sulfur atom (S-alkylation) or at one of the nitrogen atoms (N-alkylation)? This outcome is often dependent on the nature of the electrophile, the solvent, and the presence of a base. While studies on related dihydropyrimidine-2(1H)-thiones have shown a high degree of regioselectivity in their reactions, similar detailed investigations for the 4-thione analogue are needed. nih.gov
Chemoselectivity would be a critical consideration when the molecule contains other functional groups. For example, if a substituent with a hydroxyl or amino group is present, a selective reaction at the thiocarbonyl moiety without affecting the other functional group would be a desirable outcome. Research into chemoselective transformations of hexahydropyrimidine-4-thione would be essential for its application in complex molecule synthesis.
Table 2: Potential Reactive Sites and Factors Influencing Selectivity in Hexahydropyrimidine-4-thione (Theoretical)
| Reactive Site | Type of Reaction | Key Factors Influencing Selectivity |
|---|---|---|
| Sulfur Atom | Alkylation, Oxidation | Hard/Soft nature of the electrophile, solvent polarity, counter-ion |
| Nitrogen Atoms (N1, N3) | Alkylation, Acylation | Steric hindrance from other substituents, nature of the base used |
This table outlines potential areas of study based on the structure of Hexahydropyrimidine-4-thione.
Computational and Advanced Spectroscopic Investigations of Hexahydropyrimidine 4 Thiones
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in predicting the molecular properties of hexahydropyrimidine-4-thiones. These in silico studies provide a detailed picture of the electron distribution, molecular geometry, and energetic landscape, which are crucial for understanding the chemical behavior of these compounds.
Density Functional Theory (DFT) Studies on Hexahydropyrimidine-4-thiones
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. For hexahydropyrimidine-4-thione derivatives, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are used to optimize the molecular geometry and predict a range of properties.
These studies allow for the calculation of bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure of the molecule. Furthermore, DFT is utilized to compute electronic properties such as total energy, dipole moment, and the distribution of atomic charges (e.g., Mulliken or Natural Population Analysis charges), which reveal insights into the molecule's polarity and reactive sites. Vibrational frequencies calculated via DFT can be correlated with experimental infrared and Raman spectra to confirm the structural integrity of synthesized compounds.
Table 1: Selected DFT Calculated Properties for a Representative Hexahydropyrimidine-4-thione Derivative
| Property | Calculated Value |
|---|---|
| Total Energy | -1706.41 Hartree |
| Dipole Moment | Varies with substituent |
| C=S Bond Length | ~1.65 Å |
| N-H Bond Length | ~1.01 Å |
Note: The values are illustrative and depend on the specific derivative and computational level.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity).
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For hexahydropyrimidine-4-thiones, FMO analysis helps to predict the most likely sites for electrophilic and nucleophilic attack. The spatial distribution of HOMO and LUMO densities visualizes these reactive regions. For instance, the HOMO is often localized on the sulfur atom of the thiocarbonyl group and the nitrogen atoms, indicating these are primary sites for electrophilic attack. Conversely, the LUMO is typically distributed over the C=S group, marking it as a potential site for nucleophilic attack.
Table 2: Illustrative FMO Energies for a Hexahydropyrimidine-4-thione Derivative
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.42 |
| LUMO | -2.42 |
| HOMO-LUMO Gap (ΔE) | 4.00 |
Note: These values are representative and can change based on substituents and computational methods.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the molecular surface and predicting the reactivity of a molecule towards electrophilic and nucleophilic reagents. The MEP map uses a color scale to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue denotes electron-deficient regions (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential.
For hexahydropyrimidine-4-thione, MEP maps typically show the most negative potential (red/yellow) around the sulfur atom of the thione group and the nitrogen atoms of the pyrimidine (B1678525) ring, confirming them as nucleophilic centers. The regions around the hydrogen atoms attached to nitrogen are generally characterized by a positive potential (blue), identifying them as electrophilic sites. This visual representation is crucial for understanding intermolecular interactions, such as hydrogen bonding, which are vital for ligand-receptor binding.
Potential Energy Surface (PES) Analysis
Potential Energy Surface (PES) analysis is employed to explore the conformational landscape of a molecule and to investigate reaction mechanisms by mapping the energy of the system as a function of its geometry. For flexible molecules like hexahydropyrimidine-4-thiones, which can exist in various conformations (e.g., chair, boat, twist-boat), PES scans help identify the most stable (lowest energy) conformers and the energy barriers for interconversion between them.
By systematically changing specific dihedral angles (torsional scanning), researchers can trace the energy profile of conformational changes. The stationary points on the PES—minima (stable conformers) and saddle points (transition states)—provide critical information about the molecule's flexibility and the feasibility of different reaction pathways. This analysis is essential for understanding how the molecule's shape influences its biological activity.
Molecular Docking Simulations for Hexahydropyrimidine-4-thione Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.
Ligand-Target Interaction Modeling (e.g., Enzyme Active Sites, Receptor Binding Domains)
In the context of hexahydropyrimidine-4-thiones, molecular docking simulations are performed to model their interactions with various biological targets, such as enzyme active sites or receptor binding domains. The process involves placing the 3D structure of the hexahydropyrimidine-4-thione derivative (the ligand) into the binding site of a target protein whose structure has been determined experimentally (e.g., via X-ray crystallography) or computationally.
A scoring function is then used to estimate the binding affinity (often expressed as binding energy in kcal/mol), which helps to rank different compounds based on their potential to bind to the target. The simulation also reveals the specific intermolecular interactions that stabilize the ligand-receptor complex, such as:
Hydrogen bonds: Often formed between the N-H groups of the pyrimidine ring or the C=S group and amino acid residues in the active site.
Hydrophobic interactions: Involving the nonpolar parts of the hexahydropyrimidine (B1621009) ring and hydrophobic residues of the protein.
These detailed interaction models provide insights into the structure-activity relationships (SAR) of hexahydropyrimidine-4-thione derivatives, guiding the design of new compounds with improved binding affinity and selectivity for specific biological targets. For example, docking studies might reveal that a particular substituent on the pyrimidine ring enhances binding by forming an additional hydrogen bond with a key amino acid in the enzyme's active site.
Table 3: Example of Molecular Docking Results for a Hexahydropyrimidine-4-thione Derivative with a Target Enzyme
| Parameter | Result |
|---|---|
| Binding Energy (kcal/mol) | -7.40 to -9.8 |
| Interacting Residues | GLY, CYS, HIS, ALA |
| Key Interactions | Hydrogen bonds, Hydrophobic interactions |
Note: Binding energy and interacting residues are specific to the ligand-target system under investigation.
Analysis of Non-Covalent and Supramolecular Interactions
The solid-state architecture and molecular recognition properties of hexahydropyrimidine-4-thiones are significantly influenced by a variety of non-covalent interactions. These interactions, though weaker than covalent bonds, are directional and play a crucial role in the formation of well-defined supramolecular assemblies. The key functional groups in the hexahydropyrimidine-4-thione core, namely the thiourea (B124793) moiety (-NH-C(=S)-NH-), are pivotal in establishing these interactions.
The most prominent non-covalent interaction in hexahydropyrimidine-4-thiones is hydrogen bonding . The N-H groups of the pyrimidine ring act as effective hydrogen bond donors, while the sulfur atom of the thione group is a competent hydrogen bond acceptor. This donor-acceptor pairing leads to the formation of robust intermolecular N-H···S hydrogen bonds. These interactions often result in the formation of predictable supramolecular synthons, such as dimeric rings or extended one-dimensional chains. rsc.org The geometry and strength of these hydrogen bonds are influenced by the steric and electronic effects of substituents on the pyrimidine ring.
Furthermore, depending on the nature of the substituents, other non-covalent forces may come into play. For instance, in aryl-substituted hexahydropyrimidine-4-thiones, π-π stacking interactions between the aromatic rings can be a significant structure-directing force. These interactions arise from the electrostatic and dispersion forces between the electron clouds of the aromatic systems and contribute to the formation of layered or columnar structures.
The interplay of these various non-covalent interactions—hydrogen bonding, C-H···S contacts, and π-π stacking—governs the formation of complex three-dimensional supramolecular architectures in the solid state. Understanding these interactions is fundamental for the rational design of crystalline materials with desired physical and chemical properties.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Hexahydropyrimidine-4-thiones
Quantitative Structure-Activity Relationship (QSAR) methodologies are computational tools employed to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For hexahydropyrimidine-4-thiones, QSAR studies can be instrumental in predicting their biological activities and guiding the design of new derivatives with enhanced potency.
A typical QSAR study for hexahydropyrimidine-4-thiones would involve the following steps:
Data Set Selection: A series of hexahydropyrimidine-4-thione derivatives with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition or antimicrobial activity) is compiled.
Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure and can be broadly categorized as:
Topological descriptors: These describe the connectivity of atoms in the molecule (e.g., molecular weight, branching indices).
Geometrical descriptors: These relate to the three-dimensional shape of the molecule (e.g., molecular surface area, volume).
Electronic descriptors: These quantify the electronic properties of the molecule (e.g., dipole moment, partial atomic charges, HOMO and LUMO energies). nih.gov
Physicochemical descriptors: These include properties like lipophilicity (logP) and molar refractivity. nih.gov
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the biological activity. nih.govtiu.edu.iqtiu.edu.iqfrontiersin.org
Model Validation: The predictive power of the developed QSAR model is rigorously assessed using various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation with a separate test set of compounds. nih.gov
For hexahydropyrimidine-4-thiones, relevant descriptors in a QSAR model might include those related to the hydrogen bonding capacity of the N-H and C=S groups, the lipophilicity of the substituents, and electronic parameters reflecting the reactivity of the thione moiety. The resulting QSAR model can then be used to predict the activity of novel, unsynthesized hexahydropyrimidine-4-thione derivatives, thereby prioritizing the synthesis of the most promising candidates.
Advanced Spectroscopic Analysis in Hexahydropyrimidine-4-thione Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of hexahydropyrimidine-4-thiones. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
In the ¹H NMR spectrum , the chemical shifts of the protons are indicative of their local electronic environment. The protons on the saturated carbon atoms of the hexahydropyrimidine ring typically appear in the upfield region of the spectrum. The N-H protons usually give rise to broader signals, and their chemical shifts can be sensitive to solvent and concentration due to hydrogen bonding. The coupling patterns (multiplicity) of the signals provide information about the connectivity of the protons. For instance, the vicinal coupling between protons on adjacent carbons can help to establish the substitution pattern on the ring. researchgate.netrsc.orgresearchgate.net
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shift of the thiocarbonyl carbon (C=S) is particularly diagnostic, typically appearing in the downfield region of the spectrum (around 175-205 ppm). The signals for the saturated carbons of the hexahydropyrimidine ring appear at higher field. The number of signals in the spectrum can indicate the symmetry of the molecule. researchgate.netresearchgate.net
Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to further confirm the structural assignments by establishing correlations between protons, between carbons, and between protons and carbons over multiple bonds.
Predicted NMR Data for Hexahydropyrimidine-4-thione
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | 4.5 - 5.0 (CH₂) | 45 - 50 |
| C4 | - | 180 - 185 (C=S) |
| C5 | 1.8 - 2.2 (CH₂) | 25 - 30 |
| C6 | 3.2 - 3.6 (CH₂) | 40 - 45 |
| N1-H | 7.5 - 8.5 | - |
| N3-H | 8.0 - 9.0 | - |
Note: These are predicted values and may vary depending on the solvent and substituents.
Mass Spectrometry for Molecular Formula Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For hexahydropyrimidine-4-thione, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of its molecular formula.
In electron ionization mass spectrometry (EI-MS), the molecule is ionized, and the resulting molecular ion undergoes fragmentation. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. For hexahydropyrimidine-4-thiones, characteristic fragmentation pathways may involve the cleavage of the heterocyclic ring. Common fragmentation patterns for related cyclic thioureas often involve the loss of small neutral molecules such as H₂S or isothiocyanates (RNCS). nih.govsemanticscholar.org The fragmentation of the hexahydropyrimidine ring itself can lead to characteristic ions that help to confirm the core structure. nih.govresearchgate.net
Plausible Mass Spectrometry Fragmentation of Hexahydropyrimidine-4-thione
| m/z Value | Plausible Fragment | Description |
| 130 | [C₄H₈N₂S]⁺ | Molecular Ion (M⁺) |
| 97 | [C₃H₅N₂S]⁺ | Loss of CH₂=CH₂ |
| 71 | [C₂H₅NS]⁺ | Cleavage of the ring |
| 59 | [CH₃NS]⁺ | Loss of C₃H₅N |
Note: The fragmentation pattern is predictive and can be influenced by the ionization method and the specific substitution on the molecule.
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of hexahydropyrimidine-4-thione would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. vandanapublications.comnih.govupi.edu
Key expected vibrational frequencies include:
N-H stretching: A broad band in the region of 3200-3400 cm⁻¹, indicative of the N-H groups involved in hydrogen bonding.
C-H stretching: Absorption bands in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the methylene (B1212753) groups of the ring.
C=S stretching (Thioamide I band): A strong absorption band typically found in the range of 1200-1050 cm⁻¹. This band is characteristic of the thiocarbonyl group.
C-N stretching (Thioamide II and III bands): These bands, which have contributions from C-N stretching and N-H bending, appear in the fingerprint region and further confirm the presence of the thiourea moiety.
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of hexahydropyrimidine-4-thione is expected to show absorption bands corresponding to π → π* and n → π* transitions. dtic.milacs.orgacs.orgscielo.org.za The thione group (C=S) is a key chromophore. The n → π* transition of the C=S group typically results in a weak absorption band at a longer wavelength (in the near UV or visible region), while the more intense π → π* transition occurs at a shorter wavelength in the UV region. The exact position of these absorption maxima can be influenced by the solvent and the presence of substituents on the pyrimidine ring.
Spectroscopic Data for Hexahydropyrimidine-4-thione
| Spectroscopic Technique | Characteristic Absorption | Functional Group/Transition |
| IR (cm⁻¹) | 3200-3400 (broad) | N-H stretch |
| 2850-3000 | C-H stretch | |
| 1200-1050 | C=S stretch | |
| UV-Vis (nm) | ~330-350 | n → π* (C=S) |
| ~240-260 | π → π* (C=S) |
Note: These values are typical ranges and can vary based on the specific molecular environment.
X-ray Crystallography for Solid-State Structure Determination
This technique would unequivocally confirm the hexahydropyrimidine ring's conformation, which is typically a chair or a twisted-chair form. Furthermore, X-ray crystallography provides a detailed picture of the intermolecular interactions in the crystal lattice. It allows for the direct visualization of the hydrogen bonding networks, such as the N-H···S interactions, and any other non-covalent forces like π-π stacking that are responsible for the supramolecular assembly of the molecules in the solid state. The crystallographic data, including unit cell dimensions, space group, and atomic coordinates, are crucial for a complete understanding of the compound's solid-state properties.
Hypothetical Crystallographic Data for a Hexahydropyrimidine-4-thione Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 7.8 |
| β (°) | 95.5 |
| Volume (ų) | 672.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.28 |
Note: This is hypothetical data for illustrative purposes.
Mechanistic Insights into Biological Interactions of Hexahydropyrimidine 4 Thione Derivatives
Molecular Target Engagement and Modulatory Mechanisms (e.g., Enzyme Inhibition, Receptor Antagonism)
Derivatives of pyrimidine-thione scaffolds engage a wide array of molecular targets, primarily through enzyme inhibition and receptor antagonism. Their chemical features allow for specific interactions within the binding sites of proteins, leading to the modulation of their function.
Enzyme Inhibition: Pyrimidine-thione derivatives have demonstrated potent inhibitory activity against several classes of enzymes. For instance, certain acetophenone-based 3,4-dihydropyrimidine-2(1H)-thione derivatives have been identified as powerful inhibitors of tyrosinase, with one compound showing an IC50 value of 1.97 μM, which is approximately seven times more potent than the known inhibitor kojic acid. researchgate.netnih.gov These compounds also show potential for inhibiting ribonucleotide reductase (RNR), a key enzyme in DNA synthesis and repair, making them attractive for cancer therapy research. researchgate.netnih.gov The binding energy of a derivative within the active pocket of RNR was calculated at -19.68 kJ/mol. researchgate.netnih.gov
In the context of viral diseases, dihydropyrimidine-2-thione derivatives have emerged as effective inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. rsc.org Comprehensive screening and in vitro assays revealed compounds with exceptional binding affinities, with IC50 values as low as 0.054 μM and 0.063 μM. rsc.org Furthermore, pyrimidine (B1678525) derivatives have been studied for their inhibitory effects on Glutathione Reductase (GR), an enzyme implicated in cancer. juniperpublishers.com The inhibition constants (KI values) for these derivatives against GR were found to be in the micromolar range (0.979 µM to 2.984 µM), with 4-amino-2,6-dichloropyrimidine (B161716) showing the most effective noncompetitive inhibition. juniperpublishers.com
Receptor Antagonism: The pyrimidine scaffold is also a key component in the design of receptor antagonists. Thienopyrimidine derivatives, for example, have been developed as antagonists for the G protein-coupled receptor 55 (GPR55), which is involved in various pathophysiological conditions. nih.gov These compounds demonstrate selectivity for GPR55 over cannabinoid receptors CB1 and CB2. nih.gov Similarly, pyrimidine-2,4-dione derivatives have been optimized to act as potent antagonists of the P2X7 receptor, an important target in inflammatory diseases. nih.gov By conformationally constraining the structure of a known antagonist, researchers developed derivatives with IC50 values in the low nanomolar range (10 to 30 nM) in cellular assays. nih.gov
Structure-Activity Relationships Governing Specificity and Selectivity
The specificity and selectivity of hexahydropyrimidine-4-thione derivatives are dictated by the nature and position of substituents on the core scaffold. Structure-activity relationship (SAR) studies are essential for optimizing the potency and target selectivity of these compounds.
For P2X7 receptor antagonists based on a pyrimidine-2,4-dione core, modifications at the piperazine (B1678402) moiety were found to be critical. nih.gov SAR studies revealed that incorporating polycycloalkyl acyl groups (like adamantyl carbonyl) or di-halogenated benzoyl substituents significantly enhanced antagonistic activity compared to a simple phenyl group. nih.gov Specifically, a trifluoromethyl-chloro benzoyl derivative showed potent effects. nih.gov
In the development of SARS-CoV-2 Mpro inhibitors, key design elements included the incorporation of proton donor/acceptor groups, six-membered rings, and fluorinated moieties to enhance interactions with key amino acid residues in the enzyme's active site. rsc.org The SAR studies for GPR55 antagonists based on a thienopyrimidine scaffold also provided valuable insights. Modifications were made to the core structure to improve potency and selectivity, leading to the identification of derivatives with significant functional efficacy against GPR55 while showing no significant affinity for CB1 and CB2 receptors. nih.gov
For inhibitors of Glutathione Reductase, the presence of amino and chloro groups on the pyrimidine ring was found to contribute to a more effective inhibitory effect, as seen with 4-amino-2,6-dichloropyrimidine. juniperpublishers.com In the case of antiproliferative pyridine (B92270) derivatives, the number and position of methoxy (B1213986) (OMe) groups were shown to directly impact activity, with an increase in OMe groups often leading to lower IC50 values. mdpi.com Similarly, the addition of electron-withdrawing or electron-donating groups at different positions can significantly alter the inhibitory activity of compounds targeting enzymes like Mycobacterium tuberculosis ThyX. mdpi.com
Table 1: SAR of Pyrimidine-2,4-dione Derivatives as P2X7 Antagonists
| Compound | Substituent at Piperazine Moiety | Antagonistic Effect (IC50) |
|---|---|---|
| Lead Compound | Phenyl group | Moderate |
| 18m | Trifluoromethyl-chloro benzoyl | 10-30 nM |
| 19g-19i, 19k | Adamantyl carbonyl | 10-30 nM |
Conformational Effects on Binding Affinity and Efficacy
The three-dimensional conformation of a molecule plays a pivotal role in its binding affinity and efficacy. The spatial arrangement of atoms determines how well a ligand fits into the binding pocket of its target protein and the nature of the intermolecular interactions that stabilize the complex.
X-ray crystallography and computational modeling have provided detailed insights into the conformational effects of pyrimidine-thione derivatives. For instance, the crystal structure of a 4-hydroxypyrimidine (B43898) derivative bound to a prolyl hydroxylase domain (PHD) enzyme revealed a binding mode involving the chelation of the active site metal ion by nitrogen atoms from the pyrazole (B372694) and pyrimidyl rings, which adopt a coplanar conformation. d-nb.info This specific orientation is crucial for its inhibitory activity.
In another study, the conformational analysis of a non-amidine factor Xa inhibitor incorporating a 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (B1588877) moiety was conducted. nih.gov X-ray analysis showed a distinct binding mode where different parts of the molecule occupied the S1 and S4 subsites of the enzyme. nih.gov The study also identified a novel intramolecular S-O close contact, and energy calculations suggested that conformers with this feature were the most stable. nih.gov This restricted conformation was proposed to directly affect the affinity of the molecule for the S4 subsite of factor Xa. nih.gov
Conformational analysis of 6-azapyrimidine-2'-deoxy-4'-thionucleosides showed a specific twist in the sugar conformation (3T2). nih.gov This particular conformation is also observed in other antiviral agents, suggesting its importance for biological activity, although the synthesized compounds in this study lacked measurable antiviral effects, possibly due to poor affinity for the target kinase. nih.gov
Role of Hexahydropyrimidine-4-thione Scaffolds in Modulating Biological Pathways (General)
The ability of hexahydropyrimidine-4-thione derivatives to engage various molecular targets translates into the modulation of complex biological pathways, making them relevant to multiple disease areas.
Oncology: By inhibiting enzymes like ribonucleotide reductase (RNR) and activating others like pyruvate (B1213749) kinase M2 (PKM2), these scaffolds can interfere with cancer cell metabolism and proliferation. researchgate.netnih.govnih.gov The inhibition of RNR disrupts the supply of deoxynucleotides needed for DNA replication, a critical pathway for rapidly dividing cancer cells. nih.gov Dihydropyrimidine-thiones have also been explored for their antiproliferative activities, with some derivatives inducing cell cycle arrest. nih.govresearchgate.net
Inflammatory and Autoimmune Diseases: Through the antagonism of receptors like P2X7 and the CXC chemokine receptor type 4 (CXCR4), these compounds can modulate inflammatory pathways. nih.govresearchgate.net P2X7 receptor antagonism can block the release of pro-inflammatory cytokines like IL-1β, while CXCR4 antagonism can interfere with cell migration and proliferation pathways implicated in autoimmune diseases and cancer metastasis. nih.govresearchgate.net
Infectious Diseases: The potent inhibition of essential viral enzymes, such as the SARS-CoV-2 main protease, highlights the potential of pyrimidine-thione derivatives in antiviral therapy. rsc.org By blocking viral replication, these compounds can disrupt the life cycle of pathogens. The scaffold has also been investigated for activity against Plasmodium falciparum, the parasite responsible for malaria. researchgate.net
The versatility of the hexahydropyrimidine-4-thione scaffold allows for chemical modifications that can fine-tune its activity towards specific targets, thereby influencing distinct biological outcomes. This adaptability makes it a valuable starting point for the design of new therapeutic agents aimed at modulating key pathways in human disease.
Applications of Hexahydropyrimidine 4 Thiones in Materials Science and Industrial Chemistry
Role as Polymer Stabilizers and Modifiers
Research into pyrimidinethione derivatives has shown their potential as effective additives for improving the fire behavior of plastics such as polystyrene. researchgate.net When blended with the polymer, these compounds can increase the onset temperature of ignition and the amount of char residue left after combustion, indicating an enhanced thermal stability. researchgate.net This fire-retardant effect is a key aspect of polymer modification, aiming to enhance safety and performance under high-temperature conditions.
Table 1: Effects of Pyrimidinethione Derivatives on Polymer Properties
| Polymer Matrix | Additive Type | Observed Effect | Reference |
| Polystyrene | Pyrimidinethione derivative | Increased onset temperature of ignition, increased char residue | researchgate.net |
| General Polymers | Sulfur-containing heterocycles | Antioxidant activity, radical scavenging, hydroperoxide decomposition | mdpi.commdpi.comresearchgate.net |
Utilization in Dyes and Adhesives Development
The chemical structure of hexahydropyrimidine-4-thione provides a scaffold that can be functionalized to create molecules with specific optical and adhesive properties.
In the development of dyes, the pyrimidine (B1678525) ring system is a known chromophore that can be incorporated into larger conjugated systems to produce color. Specifically, amino-substituted pyrimidine derivatives are valuable precursors for the synthesis of azo dyes. bohrium.comnih.gov Azo dyes, characterized by the -N=N- linkage, represent the largest class of commercial colorants. nih.gov The synthesis typically involves the diazotization of an aromatic or heteroaromatic amine, followed by coupling with an electron-rich partner. nih.gov Hexahydropyrimidine-4-thione can be chemically modified, for instance, through amination, to generate a suitable precursor for this process. The resulting pyrimidine-based azo dyes can exhibit a wide range of colors and are being investigated for applications in textiles and advanced materials. bohrium.comnih.gov
In the field of adhesives, heterocyclic compounds are being explored as additives to enhance the performance of formulations, particularly for high-strength structural applications. Epoxy resins, a common type of structural adhesive, can be modified with heterocyclic compounds to improve their thermal stability and adhesion strength at elevated temperatures. springerprofessional.degoogle.com The incorporation of sulfur-containing heterocycles, such as those with a thiirane (B1199164) or thione group, has been shown to increase the glass transition temperature of epoxy adhesives. springerprofessional.de This enhancement in thermal resistance is crucial for applications in the automotive and aerospace industries. While specific data on hexahydropyrimidine-4-thione in adhesive formulations is limited, the properties of related heterocyclic thiones suggest their potential as modifiers in epoxy and other thermosetting adhesive systems to improve durability and performance under harsh conditions. springerprofessional.deyoutube.com
Precursors for the Synthesis of Diverse Multifunctional Heterocycles
One of the most significant applications of hexahydropyrimidine-4-thiones in industrial and synthetic chemistry is their role as versatile building blocks for the construction of more complex, often fused, heterocyclic systems. longdom.org Fused heterocycles are of great interest in medicinal and materials chemistry due to their rigid structures and unique electronic properties.
The reactivity of the thiocarbonyl group and the N-H protons in the hexahydropyrimidine-4-thione ring allows for a variety of cyclization reactions. These reactions can be used to build additional rings onto the pyrimidine scaffold, leading to the formation of bicyclic and polycyclic systems. researchgate.netresearchgate.net For example, reactions with bifunctional electrophiles can lead to the formation of thieno[2,3-d]pyrimidines, pyridothienopyrimidines, or other fused systems. mdpi.comnih.gov These synthetic strategies are valuable for creating libraries of novel compounds with potential applications in pharmaceuticals and materials science. The ability to construct complex molecular architectures from a relatively simple starting material underscores the importance of hexahydropyrimidine-4-thione as a precursor in organic synthesis. google.com
Table 2: Examples of Fused Heterocycles Synthesized from Pyrimidine-thione Precursors
| Precursor Type | Reagents/Conditions | Fused Heterocycle Formed | Reference |
| Pyridine-2(1H)-thiones | Phenacyl bromide, Chloro-N-arylacetamides | Thieno[2,3-b]pyridines | researchgate.net |
| Orthoaminoester of thieno[2,3-d]pyrimidine | Ethylchloroformate, Triethylorthoformate | Hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine | researchgate.net |
| Dihydropyridone | Multi-step synthesis involving ring closures | Dihydropyridothienopyrimidin-4,9-dione | mdpi.comnih.gov |
Development of Novel Chemical Reagents and Intermediates
Beyond their direct applications, hexahydropyrimidine-4-thiones serve as valuable intermediates in multi-step synthetic sequences. Their functional groups can be masked, modified, or used to direct the formation of new bonds, making them a useful tool for organic chemists. longdom.org
The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. sigmaaldrich.comnih.gov Hexahydropyrimidine-4-thione fits this description well, as it provides a pre-formed heterocyclic core that can be elaborated upon. For instance, the thione group can be converted to a thiol, which can then undergo S-alkylation or other modifications. The nitrogen atoms can be acylated, alkylated, or incorporated into new ring systems. This versatility allows for the systematic development of new series of compounds with tailored properties. The synthesis of fused heterocycles, as discussed in the previous section, is a prime example of using this compound as an intermediate to generate novel molecular frameworks. researchgate.net As the demand for new molecules in drug discovery and materials science continues to grow, the role of versatile intermediates like hexahydropyrimidine-4-thione is likely to become even more critical.
Future Perspectives and Research Challenges for Hexahydropyrimidine 4 Thiones
Innovations in Green and Sustainable Synthetic Methodologies
The traditional synthesis of heterocyclic compounds often involves harsh reaction conditions, toxic solvents, and lengthy procedures, posing significant environmental concerns. The future of hexahydropyrimidine-4-thione synthesis lies in the adoption of green and sustainable chemistry principles. A primary challenge is the development of novel synthetic routes that are not only efficient but also environmentally benign.
Recent advancements have demonstrated the power of microwave-assisted organic synthesis (MAOS) in accelerating reactions and improving yields for related pyrimidine (B1678525) thiones. nih.govmdpi.comacademie-sciences.frresearchgate.net This technique, particularly when combined with solvent-free conditions, offers a substantial reduction in reaction times and energy consumption compared to conventional heating methods. nih.govacademie-sciences.fracademie-sciences.fr For instance, one-pot, three-component condensation reactions to form pyrano[2,3-d]pyrimidine-thiones have been achieved in 3-6 minutes under microwave irradiation in water, yielding excellent results without the need for a catalyst. nih.gov
Future research should focus on expanding the portfolio of green catalysts, moving beyond traditional acids and bases to biocatalysts or natural acid catalysts, such as cashew shell extract. researchgate.net The development of one-pot, multicomponent reactions (MCRs) under these green conditions will be pivotal for creating molecular diversity efficiently and sustainably.
Table 1: Comparison of Synthetic Methodologies for Thio-pyrimidine Derivatives
| Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Conventional Heating | None | Water | 2-6 hours | 69-86 | nih.gov |
| Microwave Irradiation | None | Water | 3-6 minutes | 78-94 | nih.gov |
| Conventional Heating | Cashew Shell Extract | None | 60 minutes | 60 | researchgate.net |
| Microwave Irradiation | Cashew Shell Extract | None | 80 seconds | 89 | researchgate.net |
This table illustrates the significant improvements in efficiency and yield achieved by applying green chemistry techniques to the synthesis of related pyrimidine thione structures.
Advanced Computational Design and Predictive Modeling for Hexahydropyrimidine-4-thiones
The integration of advanced computational tools is set to revolutionize the discovery and development of novel hexahydropyrimidine-4-thione derivatives. In silico methods provide a powerful platform for predicting molecular properties, thereby reducing the reliance on costly and time-consuming trial-and-error experimentation. nih.govresearchgate.net A significant challenge is to develop and validate accurate predictive models specifically tailored to the physicochemical and biological properties of this heterocyclic family.
Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the hexahydropyrimidine-4-thione core. researchgate.net These calculations can elucidate reaction mechanisms and predict sites of reactivity, guiding synthetic efforts. Furthermore, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be constructed to correlate structural features with biological activities or physical properties like solubility and stability. nih.gov
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of these molecules and their interactions with biological targets, such as enzymes or receptors, providing insights into binding affinities and mechanisms of action. ekb.eg Such computational approaches have already been successfully applied to other pyrimidine derivatives to predict their efficacy as corrosion inhibitors by modeling their adsorption on metal surfaces. ekb.eg
Table 2: Predictive Power of Computational Methods for Hexahydropyrimidine-4-thiones
| Computational Method | Predicted Properties and Applications |
|---|---|
| Density Functional Theory (DFT) | Electronic structure, molecular orbital energies (HOMO/LUMO), reactivity indices, reaction pathways. |
| Molecular Docking | Binding affinity and mode of interaction with biological targets (enzymes, receptors). |
| Molecular Dynamics (MD) | Conformational analysis, stability of ligand-protein complexes, adsorption behavior on surfaces. |
| QSAR / QSPR | Correlation of molecular structure with biological activity, toxicity, solubility, and other physicochemical properties. |
Unexplored Reactivity and Reaction Discovery for Hexahydropyrimidine-4-thiones
The hexahydropyrimidine-4-thione scaffold contains a thiocarbonyl group (C=S), which possesses unique reactivity compared to its more common carbonyl (C=O) analogue. The C=S double bond is weaker and more polarizable, making it a versatile functional group for further chemical transformations. nih.govcaltech.edu A major research challenge is to systematically explore this reactivity to unlock novel synthetic pathways and construct more complex molecular architectures.
The thione group is a highly reactive dienophile in Diels-Alder [4+2] cycloaddition reactions, a characteristic that has been exploited for other thioketones to create sulfur-containing spirocyclic compounds. caltech.edunih.gov The application of this chemistry to hexahydropyrimidine-4-thiones could provide rapid access to novel, fused heterocyclic systems. Similarly, [2+2] cycloadditions with alkynes and [3+2] dipolar cycloadditions represent underexplored avenues for this compound class. nih.govcaltech.eduresearchgate.net
Furthermore, the thione can participate in other transformations, such as the thio-Claisen rearrangement or reactions with electrophiles and nucleophiles at the sulfur atom. caltech.edu Investigating these reactions will not only expand the synthetic chemist's toolkit but also enable the diversification of hexahydropyrimidine-4-thione libraries for biological screening and materials science applications.
Rational Design of Next-Generation Hexahydropyrimidine-4-thione Derivatives
While initial studies have hinted at the biological potential of this scaffold, the future lies in the rational design of derivatives targeting specific biological processes or diseases. This approach moves beyond random screening to a more targeted, structure-based drug design strategy. The core challenge is to identify high-value biological targets where the structural features of the hexahydropyrimidine-4-thione can be optimized for potent and selective interaction.
Drawing parallels from related pyrimidine and thienopyrimidine scaffolds, derivatives of hexahydropyrimidine-4-thione could be designed as potent kinase inhibitors. nih.govnih.govresearchgate.net For example, thieno[2,3-d]pyrimidine derivatives have been rationally designed to show potent inhibition of VEGFR-2, a key target in angiogenesis and cancer therapy. nih.govresearchgate.net The design process typically involves using the crystal structure of the target protein to guide the synthesis of analogues with improved binding affinity and pharmacokinetic properties. Computational docking studies are instrumental in this process, helping to visualize and score potential interactions within the protein's active site. nih.govnih.gov
By identifying a promising hit compound from an initial screen, medicinal chemists can apply principles of isosteric replacement and scaffold hopping to systematically modify the hexahydropyrimidine-4-thione core, optimizing its activity and drug-like properties. nih.gov
Table 3: Examples of Rationally Designed Pyrimidine-based Kinase Inhibitors
| Scaffold | Target Kinase | Key Design Strategy | Reference |
|---|---|---|---|
| Thieno[2,3-d]pyrimidine | VEGFR-2 | Structure-based design to enhance binding in the ATP pocket. | nih.gov |
| Pyrimidine | CDK9 | Scaffold hopping from a library screening hit. | nih.gov |
| Tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidine | Anti-plasmodial (Malaria) | Petasis reaction for diversification of side chains. |
Expanding the Scope of Non-Medicinal Applications for Hexahydropyrimidine-4-thiones
While medicinal chemistry has been the primary focus, the unique structural and electronic properties of hexahydropyrimidine-4-thiones suggest their potential in a range of non-medicinal applications. A significant opportunity lies in exploring their use in materials science, agrochemistry, and industrial processes.
One of the most promising and experimentally validated non-medicinal applications is in corrosion inhibition. Pyrimidine-2-thione derivatives have demonstrated excellent efficacy in protecting mild steel from corrosion in acidic environments. researchgate.net These molecules adsorb onto the metal surface, forming a protective film that hinders both anodic and cathodic reactions, with inhibition efficiencies reaching up to 97%. ekb.egresearchgate.net The presence of nitrogen and sulfur atoms, along with the aromatic ring systems in the derivatives, facilitates strong adsorption onto the steel surface. researchgate.net
In agriculture, the heterocyclic nature of the scaffold makes it a candidate for development as a fungicide. Many commercial fungicides are nitrogen-containing heterocycles that act by inhibiting specific fungal metabolic pathways. nih.govbayer.uswur.nlmdpi.comapsnet.org Screening hexahydropyrimidine-4-thione derivatives for antifungal activity could open up a new class of agrochemicals.
Furthermore, in materials science, the hydrogen bonding capabilities of the N-H groups and the coordination potential of the thione sulfur atom could be exploited. These compounds could serve as monomers for novel polymers or as building blocks for supramolecular materials, similar to how ureidopyrimidinone moieties are used to create robust, self-assembling polymer networks through quadruple hydrogen bonding. researchgate.net
Table 4: Performance of Pyrimidine-Thione Derivatives as Corrosion Inhibitors for Mild Steel
| Inhibitor Compound | Medium | Max. Inhibition Efficiency (%) | Technique | Reference |
|---|---|---|---|---|
| 4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione | 1.0 M H₂SO₄ | ~95 | EIS | |
| 6-(4-(dimethylamino)phenyl)-5-cyano-2-thioxo-2,3-dihydropyrimidin-4-one | 1 M HCl | 97 | Weight Loss | researchgate.net |
| Ethyl (R)-6-(4-chlorophenyl)-2-mercapto-4-methyl-1,6-dihydropyrimidine-5-carboxylate | 1.0 M HCl | 98 | Potentiodynamic Polarization | ekb.eg |
Q & A
Q. How can researchers optimize the synthesis of Hexahydropyrimidine-4-thione to improve yield and purity?
Methodological guidance:
- Systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) principles. Monitor intermediates via TLC or HPLC to identify bottlenecks .
- Purify via column chromatography with gradient elution (e.g., hexane/ethyl acetate) and confirm purity via melting point analysis and -NMR .
Q. What spectroscopic and chromatographic methods are most reliable for characterizing Hexahydropyrimidine-4-thione?
Methodological guidance:
Q. How can experimental reproducibility be ensured when working with Hexahydropyrimidine-4-thione?
Methodological guidance:
- Document synthesis protocols, including exact reagent grades, equipment calibration, and environmental conditions (humidity, temperature). Use primary literature methods as benchmarks .
- Share raw data (e.g., NMR spectra, chromatograms) in repositories like Chemotion or RADAR4Chem to enable cross-validation .
Q. What safety protocols are critical when handling Hexahydropyrimidine-4-thione in laboratory settings?
Methodological guidance:
- Conduct hazard assessments using SDS guidelines (e.g., TCI America’s recommendations for thiocarbonyl compounds). Use fume hoods for synthesis and disposal, and wear nitrile gloves and chemical goggles .
- Store under inert atmosphere to prevent oxidation and degradation .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of Hexahydropyrimidine-4-thione in nucleophilic substitution reactions?
Methodological guidance:
Q. What strategies resolve contradictions in reported thermodynamic data (e.g., ΔfH°) for Hexahydropyrimidine-4-thione?
Methodological guidance:
Q. How can multi-step syntheses involving Hexahydropyrimidine-4-thione be designed to minimize byproduct formation?
Methodological guidance:
- Use kinetic vs. thermodynamic control strategies (e.g., low-temperature lithiation for regioselective functionalization). Monitor intermediates in situ via -NMR if fluorinated reagents are used .
- Apply green chemistry principles (e.g., recyclable catalysts like Amberlyst-15) to improve atom economy .
Q. What FAIR-compliant practices should be adopted for curating and sharing Hexahydropyrimidine-4-thione research data?
Methodological guidance:
Q. How can Hexahydropyrimidine-4-thione’s role in coordination chemistry be systematically investigated?
Methodological guidance:
Q. What methodologies validate the biological activity of Hexahydropyrimidine-4-thione derivatives without commercial bias?
Methodological guidance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
